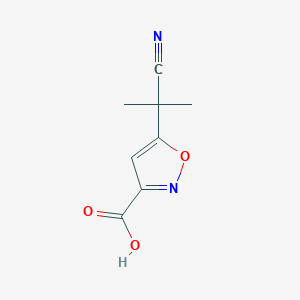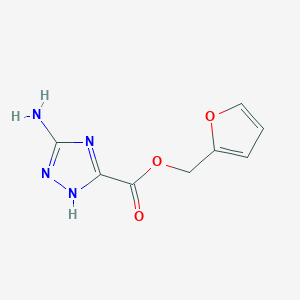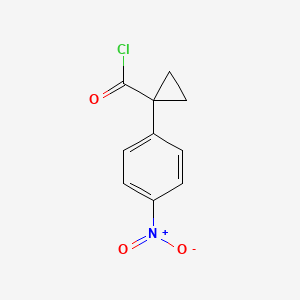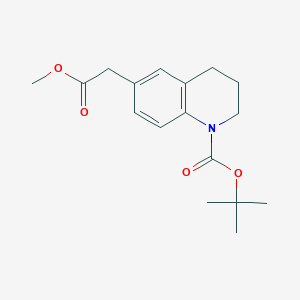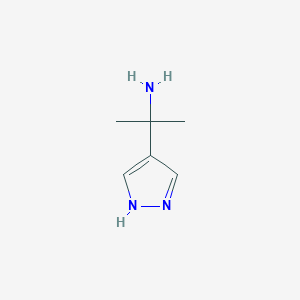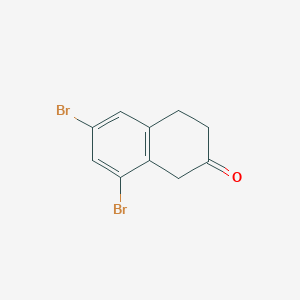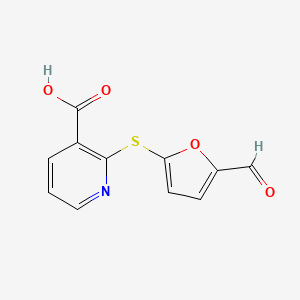
2-((5-Formylfuran-2-yl)thio)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-Formylfuran-2-yl)thio)nicotinic acid is an organic compound that features a furan ring substituted with a formyl group and a thiol group attached to a nicotinic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-formylfuran-2-boronic acid with a thiol-containing nicotinic acid derivative under Suzuki-Miyaura coupling conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-((5-Formylfuran-2-yl)thio)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or disulfides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-((5-Carboxyfuran-2-yl)thio)nicotinic acid.
Reduction: 2-((5-Hydroxymethylfuran-2-yl)thio)nicotinic acid.
Substitution: Various thioether or disulfide derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
2-((5-Formylfuran-2-yl)thio)nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 2-((5-Formylfuran-2-yl)thio)nicotinic acid largely depends on its interaction with biological targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiol group can also interact with metal ions or form disulfide bonds, affecting the redox state of cells and influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Formylfuran-2-boronic acid: Shares the furan ring and formyl group but lacks the thiol and nicotinic acid moieties.
2-((5-Formylfuran-2-yl)thio)benzoic acid: Similar structure but with a benzoic acid moiety instead of nicotinic acid.
5-Formyl-2-furanylboronic acid: Another boronic acid derivative with similar reactivity.
Uniqueness
2-((5-Formylfuran-2-yl)thio)nicotinic acid is unique due to the combination of the furan ring, formyl group, thiol group, and nicotinic acid moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C11H7NO4S |
|---|---|
Molekulargewicht |
249.24 g/mol |
IUPAC-Name |
2-(5-formylfuran-2-yl)sulfanylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H7NO4S/c13-6-7-3-4-9(16-7)17-10-8(11(14)15)2-1-5-12-10/h1-6H,(H,14,15) |
InChI-Schlüssel |
WGSINTCXYBPSBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)SC2=CC=C(O2)C=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12870276.png)
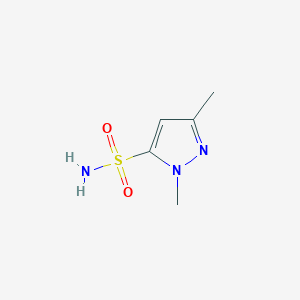
![2-Amino-3-(1,3-benzoxazol-2-yl)-6-methyl-4-nitro-1-pentylpyrrolo[2,3-d]pyridazin-7-one](/img/structure/B12870282.png)
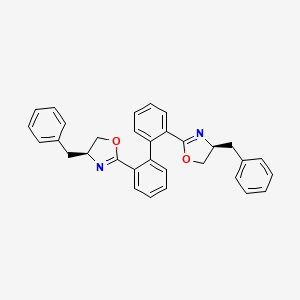
![2-(Bromomethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12870295.png)
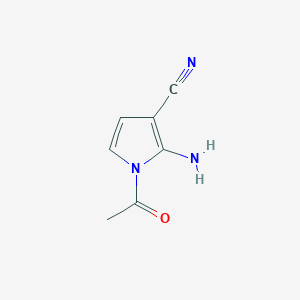
![7-Ethylbenzo[d]oxazol-2-amine](/img/structure/B12870315.png)
